molecular formula C19H16N6O3 B2444125 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-85-7

3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2444125
CAS No.: 2034475-85-7
M. Wt: 376.376
InChI Key: YQDGMPPDSHXKNO-UHFFFAOYSA-N
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Description

3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an intricate organic compound featuring multiple functional groups, including a quinazolinone moiety, a pyrazine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, beginning with the construction of the quinazolinone scaffold followed by functional group modifications. Key intermediates are prepared via standard organic reactions such as amidation, esterification, and nitrile formation under controlled conditions like refluxing, and in the presence of catalysts such as acids or bases.

Industrial Production Methods

On an industrial scale, the production leverages continuous flow reactors to enhance yield and purity. The process is optimized by adjusting reaction times, temperatures, and solvent systems to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents, forming various oxidized derivatives.

  • Reduction: : Can be reduced by agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.

  • Substitution: : Nucleophilic substitution reactions can modify the quinazolinone or pyrazine rings, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), at room temperature.

  • Reduction: : LiAlH4, in dry ether.

  • Substitution: : Sodium ethoxide (NaOEt), in ethanol.

Major Products Formed

  • Oxidized derivatives with additional hydroxyl or ketone groups.

  • Reduced amine compounds.

  • Substituted derivatives with varied functional groups like alkyl, aryl, or halides.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing complex organic molecules and as a probe in studying reaction mechanisms.

Biology

Investigated for its interactions with biological macromolecules, offering insights into enzyme functions and protein-ligand binding.

Medicine

Studied for its potential as a pharmacophore in drug design, targeting diseases like cancer, due to its ability to interact with DNA and protein kinases.

Industry

Employed in the development of novel materials and fine chemicals, enhancing the efficiency of manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It targets molecular pathways involved in cellular replication and apoptosis, modulating the activity of kinases and other regulatory proteins. This targeting can inhibit the proliferation of cancer cells and induce programmed cell death.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and pyrazine-containing molecules. Compared to these, 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific functional groups that confer enhanced binding affinity and specificity towards biological targets.

List of Similar Compounds

  • Quinazolinone Derivatives: : Examples include 4-chloroquinazolinone and 6-methylquinazolinone.

  • Pyrazine Compounds: : Examples include pyrazine-2-carboxamide and pyrazine-2,3-dicarboxylic acid.

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Properties

IUPAC Name

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c20-9-16-18(22-7-6-21-16)28-13-5-8-24(10-13)17(26)11-25-12-23-15-4-2-1-3-14(15)19(25)27/h1-4,6-7,12-13H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDGMPPDSHXKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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